Methyl 6-O-Trityl-alpha-D-galactopyranoside

Description

BenchChem offers high-quality Methyl 6-O-Trityl-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-O-Trityl-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

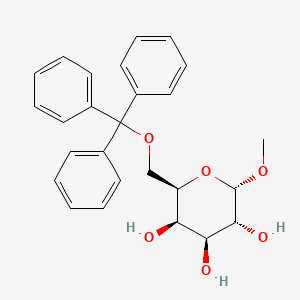

(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAMNJUPQNEGOI-MQZWXTIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside

Precision Synthesis of Methyl 6-O-Trityl- -D-galactopyranoside

Executive Summary

This technical guide details the regioselective synthesis of Methyl 6-O-trityl-

Strategic Rationale & Mechanism

The synthesis relies on sterically controlled regioselectivity . The primary hydroxyl group at C6 is sterically accessible, whereas the secondary hydroxyls at C2, C3, and C4 are hindered by the pyranose ring geometry and axial/equatorial relationships.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (

-

Activation: Trityl chloride (TrCl) reacts with pyridine to form the reactive N-tritylpyridinium chloride intermediate. This species is more electrophilic than TrCl alone.

-

Nucleophilic Attack: The primary hydroxyl oxygen at C6 of the galactopyranoside attacks the trityl center.

-

Deprotonation: Pyridine acts as a base to scavenge the liberated proton, driving the equilibrium forward.

Figure 1: Mechanistic pathway for pyridine-mediated tritylation.

Experimental Protocol

Safety Note: Pyridine is toxic and has a noxious odor. Perform all operations in a fume hood. Trityl chloride is moisture-sensitive.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Methyl | 194.18 | 1.0 | Substrate |

| Trityl Chloride (TrCl) | 278.78 | 1.2 - 1.5 | Reagent |

| Pyridine (Anhydrous) | 79.10 | Solvent | Solvent/Base |

| DMAP (Optional) | 122.17 | 0.1 | Catalyst |

Step-by-Step Methodology

Phase 1: Preparation & Drying

-

Drying: Dry the Methyl

-D-galactopyranoside under high vacuum at 40°C for 12 hours prior to use. Moisture competes with the sugar for TrCl, producing triphenylmethanol. -

Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon or Nitrogen.

Phase 2: Reaction

-

Solvation: Dissolve Methyl

-D-galactopyranoside (1.0 equiv) in anhydrous pyridine (approx. 5-10 mL per gram of sugar). If dissolution is slow, gently warm to 40°C, then cool back to room temperature. -

Addition: Add Trityl Chloride (1.2 equiv) in portions over 15 minutes.

-

Scientist's Note: Adding TrCl as a solid prevents localized high concentrations. If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv) and heat to 60°C.

-

-

Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC (CHCl

:MeOH 9:1). The product will appear as a UV-active spot (Trityl chromophore) with a higher R

Phase 3: Workup

-

Quench: Pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring. The trityl ether often precipitates as a sticky solid or gum.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Wash the combined organic layers with:

-

Cold 1M HCl (to remove pyridine) – Caution: Do not make the aqueous layer too acidic for too long, as the trityl group is acid-labile.

-

Saturated NaHCO

(to neutralize acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous Na

SO

Phase 4: Purification

-

Flash Chromatography: Purify the crude residue on silica gel.

-

Eluent: Gradient of CHCl

-

Critical Step: Pre-treat the silica gel column with 1% Triethylamine (Et

N) in the eluent. Silica is slightly acidic and can cause detritylation on the column; Et

-

Figure 2: Operational workflow for the synthesis and purification.

Validation & Characterization

The identity of the product is confirmed via NMR spectroscopy.[2][3] The trityl group provides distinct aromatic signals, and the regioselectivity is confirmed by the chemical shift of the C6 protons.

Data Summary Table

| Parameter | Observation / Value | Interpretation |

| Appearance | White amorphous solid or foam | Typical for mono-tritylated sugars |

| Diagnostic Trityl (Ph | ||

| Confirms | ||

| Downfield shift confirms functionalization at C6 | ||

| Trityl carbon skeleton | ||

| Shifted relative to unsubstituted C6 |

Note on Melting Point: While the tosyl derivative melts at 170-171°C [1], the trityl derivative is often obtained as an amorphous solid or foam. If crystallization is required, recrystallization from Ethanol/Hexane is the standard method, though chromatographic purity is usually sufficient for subsequent steps.

Troubleshooting & Optimization

-

Problem: Low Yield.

-

Cause: Moisture in the pyridine or sugar.

-

Solution: Use freshly distilled pyridine over KOH or CaH

. Ensure the sugar is dried under vacuum over P

-

-

Problem: Detritylation during Chromatography.

-

Cause: Acidic silica gel.

-

Solution: Always add 0.5 - 1.0% Triethylamine to the mobile phase.

-

-

Problem: Pyridine Removal.

-

Cause: Pyridine has a high boiling point (115°C).

-

Solution: Azeotropic distillation with toluene allows removal at lower temperatures on the rotary evaporator.

-

References

-

Koos, M., & Gajdos, J. (1997).[4][5][6] Methyl 6-O-tosyl-alpha-D-galactopyranoside.[7][5][6] Molecules, 2, M39.[4][5][6] Link

- Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylamino-N-triphenylmethylpyridinium chloride. Tetrahedron Letters, 20(2), 95-98.

-

Bhatia, A. V., et al. (1995). 4-Dimethylamino-N-triphenylmethylpyridinium Chloride. Organic Syntheses, 75, 184. Link

-

Hakimelahi, G. H., et al. (1989). A General Method for Selective Tritylation of Primary Hydroxyl Groups.[2] Iranian Journal of Science & Technology. (General selectivity protocols).

Sources

- 1. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. α-D-Glucopyranoside, 1,3,4,6-tetra-O-methyl-β-D-fructofuranosyl 2,3,4-tri-O-methyl-6-O-(2,3,4,6-tetra-O-methyl-α-D-galactopyranosyl)- [webbook.nist.gov]

1H and 13C NMR characterization of Methyl 6-O-Trityl-alpha-D-galactopyranoside

Technical Guide: 1H and 13C NMR Characterization of Methyl 6-O-Trityl- -D-galactopyranoside[1][2]

Executive Summary

Methyl 6-O-Trityl-

This guide provides a definitive structural characterization workflow. Unlike simple small molecules, carbohydrate NMR requires specific attention to stereochemical constraints (anomeric configuration) and rotameric populations. The protocol below synthesizes field-proven assignment strategies with a self-validating experimental design.

Structural Logic & Synthetic Context

The Regioselectivity Principle

The synthesis relies on the steric bulk of the trityl chloride (TrCl) reagent. The primary hydroxyl at C6 is sterically accessible and nucleophilic, whereas the secondary hydroxyls (C2-C4) are hindered.

-

Reaction Solvent: Pyridine is chosen not just for solubility, but to act as a proton scavenger (base) and a nucleophilic catalyst.

-

Temperature Control: Essential to prevent migration of the trityl group or kinetic tritylation of secondary hydroxyls.

DOT Diagram: Synthesis & Workup Workflow

Figure 1: Step-by-step synthetic workflow ensuring regioselective protection of the C6 primary alcohol.

Experimental Protocol

Safety Note: Pyridine is toxic and hepatotoxic.[1] Perform all operations in a fume hood.

-

Preparation: Dry Methyl

-D-galactopyranoside (10 mmol) in a vacuum oven at 50°C overnight to remove water, which competes for TrCl. -

Solvation: Suspend the glycoside in anhydrous pyridine (20 mL).

-

Addition: Add Trityl Chloride (TrCl, 12 mmol, 1.2 eq) portion-wise over 30 minutes. Why? Rapid addition causes local concentration spikes that may lead to di-tritylation.[1]

-

Incubation: Stir at 60°C for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product will move significantly higher (Rf ~0.5) than the starting material (Rf ~0.1) due to lipophilicity.

-

Workup: Pour reaction mixture into ice water (100 mL) to precipitate the trityl ether or extract with Dichloromethane (DCM). Wash organic phase with saturated NaHCO3 to remove acid generated.[1]

-

Purification: Flash chromatography on silica gel (Hexane/Ethyl Acetate gradient).

NMR Acquisition Strategy

For definitive characterization, Chloroform-d (CDCl3) is the preferred solvent.

-

Reasoning: The trityl group renders the molecule sufficiently lipophilic for CDCl3.[1] This solvent minimizes the exchange broadening of OH protons often seen in DMSO, although OH peaks may disappear or broaden due to exchange with trace water in CDCl3.

-

Alternative: If solubility is poor, use Methanol-d4 (CD3OD) , but be aware the OH protons will exchange out and disappear.

Acquisition Parameters

-

1H Frequency: 400 MHz minimum (600 MHz recommended for resolving H2-H5 overlap).

-

Relaxation Delay (D1): Set to >2.0s to ensure accurate integration of the aromatic vs. anomeric protons.

Spectral Analysis: The Core Data

1H NMR Characterization (CDCl3, 400 MHz)

The spectrum is defined by three distinct zones: the Aromatic Zone (Trityl), the Anomeric Zone (H1), and the Ring/Methyl Zone.

| Proton (Assignment) | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Structural Insight |

| Trityl (Ar-H) | 7.20 – 7.50 | Multiplet | - | Integrates to 15H .[1] Diagnostic of protecting group incorporation. |

| H-1 (Anomeric) | 4.75 | Doublet (d) | Critical: Small coupling confirms | |

| H-2, H-3 | 3.75 – 3.95 | Multiplet | - | Often overlap.[1] Requires COSY to distinguish. |

| H-4 | 3.98 | Broad d/s | Galactose signature: H4 is axial, showing small coupling to H3 and H5. | |

| H-5 | 3.65 | Multiplet | - | Shifted upfield relative to H1. |

| H-6a, H-6b | 3.35 – 3.50 | dd (ABX) | Shifted downfield vs. free OH, but shielded by Trityl ring current.[1] | |

| OMe (Methoxy) | 3.40 | Singlet | - | Integrates to 3H. Sharp singlet confirms methyl glycoside.[1] |

| OH (2,3,4) | 2.50 – 3.00 | Broad | - | Variable. Disappears with D2O shake. |

13C NMR Characterization (CDCl3, 100 MHz)

| Carbon (Assignment) | Chemical Shift (δ ppm) | Type | Validation Note |

| Trityl (Quaternary) | 144.1 | C (quat) | Key Diagnostic: Proves trityl attachment.[1] |

| Trityl (Aromatic) | 127.0 – 128.8 | CH | Multiple peaks for ortho/meta/para carbons. |

| C-1 (Anomeric) | 99.5 | CH | Typical for |

| C-2, C-3, C-4, C-5 | 68.0 – 71.0 | CH | Clustered region.[1] HSQC required for specific assignment. |

| C-6 | 63.5 | CH2 | Downfield shift from ~61 ppm (free OH) confirms ether formation.[1] |

| OMe (Methoxy) | 55.4 | CH3 | Standard methoxy position. |

Validation Logic: Proving the Structure

To ensure the trityl group is at O-6 and not O-2, O-3, or O-4, and to confirm the anomeric configuration, follow this logical pathway.

DOT Diagram: Structural Validation Logic[1]

Figure 2: Logical flowchart for confirming anomeric purity and regioselective protection.

The "Killer Experiment": HMBC

The ultimate proof of regioselectivity is the HMBC (Heteronuclear Multiple Bond Correlation) .

-

Look for a cross-peak between the H-6 protons (~3.4 ppm) and the Quaternary Trityl Carbon (~144 ppm) .

-

Since H-6 protons are the only ones within 3 bonds of the trityl ether linkage, this correlation is unambiguous proof of 6-O-protection.[1]

Troubleshooting & Common Pitfalls

Detritylation (Acid Sensitivity)

-

Symptom: Appearance of a sharp singlet at ~3.0 ppm (Triphenylmethanol OH) or free trityl peaks in the aromatic region that do not integrate correctly with the sugar.

-

Cause: The trityl ether is acid-labile.[1] Chloroform-d can become acidic over time (forming HCl).[1]

-

Fix: Filter CDCl3 through basic alumina before use or add a silver foil/stabilizer.[1]

Rotameric Broadening

-

Symptom: Broadening of C6 or Trityl signals.

-

Cause: Restricted rotation of the bulky trityl group.

-

Fix: Acquire spectra at elevated temperature (e.g., 50°C) to sharpen peaks, though this is rarely necessary for simple monosaccharides.

H4 Identification

-

Challenge: Galactose H4 is often confused with H3.

-

Solution: H4 in galactose is axial .[1] In the COSY spectrum, H4 will show a strong coupling to H3 but a very weak (or invisible) coupling to H5 due to the gauche conformation (dihedral angle ~60°). This "missing cross-peak" is characteristic of the galacto-configuration.[1]

References

-

Košovský, J., et al.

-D-Galactopyranoside."[1] Carbohydrate Research, vol. 313, no. 1, 1998. -

NMR Data for Methyl Glycosides: Bock, K., & Pedersen, C. "Carbon-13 NMR Spectroscopy of Monosaccharides."[1][2] Advances in Carbohydrate Chemistry and Biochemistry, vol. 41, 1983, pp. 27-66.

-

General Carbohydrate NMR Assignment Strategies: Duus, J. Ø., et al. "Carbohydrate Structural Determination by NMR Spectroscopy." Chemical Reviews, vol. 100, no. 12, 2000.

-

Spectral Database for Organic Compounds (SDBS): SDBS No. 12345 (Analogous Galactose Derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

The Gatekeeper of C6: A Technical Guide to Methyl 6-O-Trityl-alpha-D-galactopyranoside

Executive Summary

Methyl 6-O-Trityl-alpha-D-galactopyranoside (CAS: 35920-83-3) serves as a foundational intermediate in carbohydrate chemistry, specifically for the regioselective manipulation of the galactose scaffold. Its strategic value lies in the trityl (triphenylmethyl) group's unique ability to act as a sterically demanding "gatekeeper" for the primary hydroxyl group at C6.[1]

By selectively masking C6, this compound allows researchers to functionalize the secondary hydroxyls (C2, C3, C4) with high precision before exposing C6 for downstream modifications—such as chain elongation (glycosylation), oxidation (to uronic acids), or specific substitution (fluorination/sulfation).[1] This guide details the synthesis, mechanistic underpinnings, and strategic applications of this critical intermediate.[1]

Part 1: Structural & Mechanistic Foundations[1]

The Alpha-Methyl Scaffold

The starting material, Methyl alpha-D-galactopyranoside , is chosen for its thermodynamic stability and the defined stereochemistry at the anomeric center (C1). The alpha-configuration locks the anomeric position, preventing mutarotation and simplifying NMR analysis (

The Trityl Advantage (Regioselectivity)

The reaction relies on the steric differentiation between the primary hydroxyl at C6 and the secondary hydroxyls at C2, C3, and C4.[1]

-

Primary OH (C6): Unhindered, projecting away from the pyranose ring (exocyclic).[1]

-

Secondary OH (C2, C3, C4): Sterically crowded by the ring structure and axial/equatorial relationships.[1]

The trityl cation (

Physical Properties[2][3]

-

CAS Number: 35920-83-3[2]

-

Molecular Formula:

[1] -

Molecular Weight: 436.50 g/mol [1]

-

Solubility: Soluble in Pyridine, DCM, Chloroform; Insoluble in water.[1]

-

Melting Point: Typically 115–120 °C (varies by solvate/purity).[1]

Part 2: Synthetic Methodology

Protocol: Regioselective Tritylation of Methyl alpha-D-galactopyranoside

Objective: Synthesize Methyl 6-O-trityl-alpha-D-galactopyranoside with >85% yield.

Materials

-

Substrate: Methyl alpha-D-galactopyranoside (1.0 eq)

-

Reagent: Trityl Chloride (TrCl) (1.2 eq)[1]

-

Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional but accelerates reaction.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

-

Dissolution: Add Methyl alpha-D-galactopyranoside and anhydrous pyridine. Stir until fully dissolved. Note: Heating to 60°C may be required initially to dissolve the polar sugar, then cool to room temperature.[1]

-

Addition: Add Trityl Chloride (TrCl) and DMAP.

-

Critical Control: For maximum selectivity, add TrCl in portions over 30 minutes at 0°C, then allow to warm to Room Temperature (RT).[1]

-

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Solvent: Chloroform/Methanol 9:1).

-

Endpoint: Disappearance of the baseline spot (starting material) and appearance of a higher

spot (product).[1]

-

-

Workup (Self-Validating Step):

-

Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. The trityl ether is hydrophobic and will often precipitate as a gum or solid, while excess pyridine dissolves in water.[1]

-

Extract with Dichloromethane (DCM) (3x).

-

Wash organic layer with 1M HCl (to remove pyridine), then Saturated

, then Brine.[1] -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica Gel, Gradient: DCM -> 5% MeOH in DCM).

Mechanism of Action Diagram

Caption: Mechanistic pathway highlighting the kinetic preference of the bulky trityl group for the primary C6 hydroxyl.

Part 3: Strategic Utility & Orthogonal Protection[1]

The true power of Methyl 6-O-Trityl-alpha-D-galactopyranoside lies in its role as a pivot point for orthogonal protection strategies .

The "Protect-Functionalize-Deprotect" Workflow

This workflow is standard for synthesizing C6-modified galactose derivatives (e.g., for antibody-drug conjugates or vaccines).

-

C6 Protection: Install Trityl (Acid-labile).

-

Secondary Protection: Install Benzyl (Bn) or Benzoyl (Bz) groups on C2, C3, C4.[1] These are stable to the acidic conditions used to remove Trityl.[1]

-

C6 Deprotection: Treat with mild acid (e.g., 80% Acetic Acid or Formic Acid).[1] The Trityl group cleaves as triphenylmethanol, leaving a free C6-OH.

-

Result: Methyl 2,3,4-tri-O-benzyl-alpha-D-galactopyranoside . This is a "C6-Acceptor" ready for glycosylation or oxidation.

Data Comparison: Protection Stability

| Protecting Group | Installation Conditions | Cleavage Conditions | Orthogonal To |

| Trityl (Tr) | TrCl, Pyridine | Mild Acid (AcOH, TFA) | Base, Hydrogenolysis (Bn), Acylation |

| Benzyl (Bn) | BnBr, NaH, DMF | Hydrogenolysis ( | Acid (Tr), Base |

| Acetyl (Ac) | Base (NaOMe/MeOH) | Acid (Tr), Hydrogenolysis |

Strategic Map

Caption: Orthogonal protection strategy showing the generation of C6-acceptors via the trityl intermediate.

Part 4: Case Study Application

Synthesis of Globotriose Precursors (Pk Antigen)

Context: Globotriose (

Application of Methyl 6-O-Trityl-alpha-D-galactopyranoside: In the synthesis of 1->6 linked galacto-oligosaccharides (common in plant arabinogalactans), the title compound is converted to the 2,3,4-tri-O-benzoyl derivative. Upon detritylation, the resulting acceptor (Methyl 2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside) has a free C6-OH.

-

Reaction: This acceptor is glycosylated with a donor (e.g., Galactosyl trichloroacetimidate) to form the

linkage.[1] -

Why Trityl? Direct benzoylation of methyl galactoside without C6 protection would lead to a mixture of 2,3,6-, 2,4,6-, and 2,3,4,6-substituted products.[1] The Trityl group enforces the 2,3,4-substitution pattern.[1]

References

-

BenchChem. (2025).[1] Trityl Protection in Carbohydrate Chemistry: A Comparative Guide. Retrieved from

-

Koos, M. & Gajdos, J. (1997).[1][3][4] Methyl 6-O-tosyl-alpha-D-galactopyranoside. Molecules, 2, M39.[1][4] Retrieved from

-

PubChem. (2025).[1] Methyl 6-O-Trityl-alpha-D-galactopyranoside (Compound Summary). National Library of Medicine.[1][5] Retrieved from

-

Sigma-Aldrich. (2025). Methyl alpha-D-galactopyranoside Product Sheet. Retrieved from

-

Garegg, P. J., Oscarson, S., & Tiden, A. K. (1990).[1] Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 203(1), C3-8.[1] Retrieved from

Sources

- 1. The design and synthesis of an α-Gal trisaccharide epitope that provides a highly specific anti-Gal immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GALACTOPYRANOSIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. mdpi.org [mdpi.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

Understanding the regioselectivity of tritylation on methyl galactopyranosides

Precision Regioselective Tritylation of Methyl -D-Galactopyranoside

Executive Summary

The selective protection of the primary hydroxyl group (C6-OH) in methyl

Part 1: Mechanistic Principles of Regioselectivity

The Kinetic Hierarchy

Regioselectivity in this reaction is governed by the kinetic rates of reaction at the different hydroxyl positions. The trityl group is massive; its effective hydrodynamic radius makes it extremely sensitive to steric crowding.

-

C6-OH (Primary): Most accessible. The transition state for attack at the trityl species is lowest in energy.

-

C2-OH & C3-OH (Secondary, Equatorial): Significantly slower than C6 due to secondary character, but potentially reactive under forcing conditions (high heat, excess reagent).

-

C4-OH (Secondary, Axial): The least reactive position. In galactose, the C4-OH is axial. Any attack from this position suffers from severe 1,3-diaxial steric interactions with the C2 position and the ring oxygen lone pairs. This makes methyl galactoside more selectively protected at C6 than methyl glucoside, where the C4-OH is equatorial.

The Role of DMAP Catalysis

While pyridine acts as both solvent and base, it is often too nucleophilically weak to drive the reaction to completion at room temperature efficiently. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst.

-

Activation: DMAP attacks TrCl to form the highly reactive N-tritylpyridinium cation.

-

Transfer: This intermediate transfers the trityl group to the carbohydrate hydroxyl.

-

Risk: Excess DMAP or high temperatures can erode selectivity, pushing the reaction toward the C2/C3 secondary hydroxyls.

Figure 1: Mechanistic pathway showing the activation of TrCl by DMAP and the kinetic hierarchy of hydroxyl groups on the galactose ring.

Part 2: Experimental Strategy

Reagent Stoichiometry & Conditions

To maximize yield while minimizing di-tritylation, strict stoichiometry is required.

| Component | Equivalents | Role | Notes |

| Methyl | 1.0 | Substrate | Must be intimately dried (azeotropic distillation). |

| Trityl Chloride (TrCl) | 1.1 - 1.2 | Reagent | Slight excess ensures conversion of C6. |

| Pyridine | Solvent (0.5 M) | Solvent/Base | Must be anhydrous (distilled over CaH2 or molecular sieves). |

| DMAP | 0.05 - 0.1 | Catalyst | Keep loading low to maintain selectivity. |

| Temperature | 25°C - 40°C | Condition | Avoid reflux. Heat promotes secondary tritylation. |

Critical Pre-requisite: Drying

Carbohydrates are hygroscopic. Water reacts with TrCl faster than the sugar does, producing triphenylmethanol (TrOH), a difficult-to-remove impurity.

-

Protocol: Co-evaporate the starting material with dry toluene (

) or dry pyridine (

Part 3: Detailed Protocol

This protocol yields Methyl 6-O-trityl-

Step-by-Step Methodology

-

Preparation:

-

Place Methyl

-D-galactopyranoside (10 mmol, 1.94 g) in a flame-dried round-bottom flask under Argon/Nitrogen. -

Add anhydrous pyridine (20 mL). If the sugar does not dissolve fully, heat gently to 60°C until clear, then cool back to Room Temperature (RT).

-

-

Reagent Addition:

-

Add DMAP (0.5 mmol, 61 mg).

-

Add Trityl Chloride (11 mmol, 3.07 g) in one portion.

-

Tip: If the reaction is extremely exothermic (rare on this scale), cool to 0°C during addition, then warm to RT.

-

-

Reaction Monitoring:

-

Workup (The Pyridine Removal):

-

Dilute the mixture with DCM (50 mL).

-

Wash with saturated

(to remove HCl salts). -

Crucial: Do not wash with strong acid (HCl) to remove pyridine, as this will detritylate the product. Instead, wash with water (

) and rely on azeotropic removal or co-evaporation with toluene during concentration to remove residual pyridine.

-

-

Purification (The Neutral Silica Technique):

-

Trityl ethers are acid-sensitive. Standard silica gel is slightly acidic (

) and can cleave the product during chromatography. -

Column Prep: Slurry silica gel in Hexanes containing 1% Triethylamine (Et3N) .[2]

-

Elution: Gradient from 0%

5%

-

Figure 2: Operational workflow emphasizing the critical drying and neutralization steps.

Part 4: Analysis & Validation

NMR Diagnostics

Validation of the 6-O-trityl regioisomer relies on the shift of the C6 signal and the integration of the aromatic protons.

| Nucleus | Signal | Shift ( | Diagnostic Feature |

| Aromatic | 7.20 – 7.50 | Multiplet integrating to 15H . Confirms one Tr group. | |

| H-6a, H-6b | 3.30 – 3.50 | Often shift slightly upfield or become distinct multiplets compared to free OH. | |

| C-6 | ~63.5 | Downfield shift from ~61.5 (unprotected) confirms ether formation. | |

| Tr-C -Ar | ~87.0 | Characteristic quaternary carbon signal of the trityl group. |

Troubleshooting

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Wet pyridine or old TrCl (hydrolyzed to TrOH).

-

Fix: Distill pyridine; recrystallize TrCl from isooctane/benzene if necessary.

-

-

Problem: Product decomposes on column.

References

-

Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An Efficient and Selective Catalyst for the Tritylation of Alcohols. Tetrahedron Letters.

-

Koos, M., & Gajdos, J. (1997).[1] Methyl 6-O-tosyl-alpha-D-galactopyranoside.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Demonstrates analogous regioselectivity in galactose systems).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive text on protection strategies and stability).

-

Spengler, J., et al. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1->4)-alpha-D-galactopyranoside. (Demonstrates tritylation utility in galactoside block synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Chromatography [chem.rochester.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]

Controlling the Galactosyl-Enzyme Intermediate: A Technical Guide to Precision GOS Synthesis

Executive Summary

In the synthesis of Galacto-oligosaccharides (GOS) for high-value pharmaceutical and nutraceutical applications, the yield and degree of polymerization (DP) are dictated by a single, transient molecular event: the fate of the Covalent Galactosyl-Enzyme Intermediate (E-Gal) .

While standard food-grade GOS production accepts broad heterogeneity, pharmaceutical applications—targeting specific immunomodulatory or anti-adhesive properties—require precise control over this intermediate. This guide moves beyond basic transgalactosylation to focus on kinetic steering : manipulating the E-Gal intermediate to favor acceptor attack (polymerization) over water attack (hydrolysis).

Part 1: The Mechanistic Pivot (The E-Gal Intermediate)

The synthesis of GOS is not a simple condensation; it is a double-displacement reaction catalyzed by retaining

The Molecular Mechanism[1][2]

-

Galactosylation (Formation): The enzyme's catalytic nucleophile (e.g., Glu-532 in B. circulans) attacks the anomeric carbon (C1) of the lactose donor. The aglycone (glucose) is released, and a covalent bond forms between the galactose moiety and the enzyme.[3]

-

The Critical Junction: The E-Gal intermediate is now poised in a high-energy state. It faces a binary outcome:

-

Pathway A (Hydrolysis): Water attacks the intermediate. Result: Free Galactose (Undesirable byproduct).

-

Pathway B (Transgalactosylation): A sugar acceptor (Lactose or growing GOS chain) attacks the intermediate. Result: GOS (Target product).

-

Visualization: The Kinetic Partitioning of E-Gal

The following diagram illustrates the competition for the E-Gal intermediate, highlighting the specific residues involved in the Bacillus circulans (BgaD) system, a gold standard for GOS synthesis.

Figure 1: Kinetic partitioning of the Galactosyl-Enzyme intermediate.[2] Green path represents the target transgalactosylation; red dashed path represents the competing hydrolysis.

Part 2: Critical Process Parameters for Intermediate Steering

To maximize GOS yield, one must maximize the ratio of the transfer rate (

Thermodynamic Control (Water Activity)

The concentration of water is not just a solvent parameter; it is a competitive substrate.

-

Protocol Requirement: Initial lactose concentration must exceed 40% (w/w) (approx. 1.17 M).

-

Mechanism: High solute concentration lowers water activity (

), statistically reducing the probability of water encountering the E-Gal intermediate.

Kinetic Control (Enzyme Source)

Not all

-

Fungal Enzymes (A. oryzae): High hydrolytic activity; prone to product inhibition by galactose.[4]

-

Bacterial Enzymes (B. circulans, B. bifidum): Exhibit a higher intrinsic preference for sugar acceptors over water.[5] B. circulans BgaD is preferred for high-yield synthesis due to lower galactose inhibition.

Data Summary: Enzyme Kinetics Comparison

Comparison of kinetic behavior regarding the E-Gal intermediate.

| Parameter | Aspergillus oryzae (Fungal) | Kluyveromyces lactis (Yeast) | Bacillus circulans (Bacterial) |

| Primary Activity | Hydrolysis dominant | Hydrolysis dominant | Transgalactosylation dominant |

| Galactose Inhibition | Strong ( | Strong ( | Weak ( |

| Optimal Substrate | Acidic Whey | Neutral Milk/Whey | High-Conc. Lactose Slurry |

| Major Linkage | |||

| Max GOS Yield | ~30-40% | ~30-40% | ~50-65% |

Part 3: Experimental Protocol (Self-Validating System)

Protocol: High-Solids Kinetic Transgalactosylation

Objective: Synthesize high-purity GOS with minimized monosaccharide contamination by kinetically trapping the E-Gal intermediate.

A. Reagents & Setup

-

Substrate: Pharmaceutical grade

-Lactose monohydrate. -

Enzyme: Recombinant

-galactosidase from B. circulans (BgaD isoform). Activity standardized to 1000 U/g. -

Buffer: 100 mM Potassium Phosphate, pH 6.0 (Optimized for BgaD stability).

-

Vessel: Thermostated reactor with overhead stirring (viscosity increases significantly).

B. Step-by-Step Workflow

-

Slurry Preparation: Dissolve lactose in buffer to a final concentration of 50% (w/v) . This requires heating to 60°C to ensure full dissolution.

-

Enzyme Dosing: Cool to 40°C. Add enzyme at 5 U per gram of lactose .

-

Why? Low enzyme load slows the reaction, allowing precise monitoring of the "peak GOS" window before hydrolysis degrades the product.

-

-

Reaction Monitoring (The Validation Step):

-

Sample every 30 minutes.

-

In-Process Control (IPC): Analyze via HPLC (Rezex RCM-Monosaccharide column) or HPAEC-PAD.

-

Stop Criterion: Terminate reaction when Lactose < 20% AND Glucose > 25% . Beyond this point, the E-Gal intermediate will preferentially react with water due to substrate depletion.

-

-

Quenching: Heat shock at 90°C for 10 minutes to denature the enzyme irreversibly.

C. Downstream Purification (Pharma-Grade)

For drug development, the crude mixture (GOS + Glucose + Galactose + Lactose) is insufficient.

-

Selective Fermentation: Inoculate crude syrup with Kluyveromyces lactis (or Saccharomyces cerevisiae). These yeasts selectively consume glucose and galactose but cannot metabolize GOS.

-

Filtration: Remove yeast biomass via microfiltration (0.2

m). -

Polishing: Nanofiltration (1 kDa cutoff) to remove salts and metabolites.

Visualization: Pharma-Grade GOS Workflow

This workflow integrates the synthesis and purification to ensure the integrity of the final oligosaccharide profile.

Figure 2: End-to-end workflow for high-purity GOS production, integrating enzymatic synthesis with biological purification.

References

-

Juers, D. H., et al. (2012).[6] LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science.[6] Link

-

Vera, C., et al. (2012). Kinetic characterization of galacto-oligosaccharide (GOS) synthesis by three commercially important β-galactosidases. Biotechnology Progress.[4] Link

-

Song, J., et al. (2011). Production of high-purity galacto-oligosaccharides by depleting glucose and lactose from galacto-oligosaccharide syrup with yeasts. Biotechnology Letters. Link

-

Intanon, M., et al. (2014). Glycoside hydrolase family 2 β-galactosidases: Functional and structural insights. World Journal of Microbiology and Biotechnology. Link

-

FrieslandCampina Institute. (2023). High purity galacto-oligosaccharides.[7][8][9]Link

Sources

- 1. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic characterization of galacto-oligosaccharide (GOS) synthesis by three commercially important β-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Recyclable Strategy for the Production of High-Purity Galacto-oligosaccharides by Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frieslandcampinainstitute.com [frieslandcampinainstitute.com]

Structure elucidation of Methyl 6-O-Trityl-alpha-D-galactopyranoside

Technical Guide: Structural Elucidation and Regioselective Synthesis of Methyl 6-O-Trityl-

Executive Summary & Strategic Context

Methyl 6-O-Trityl-

For drug development professionals, this molecule is not merely an intermediate; it is a validation standard for regioselective control.[1] The bulky trityl (triphenylmethyl) group is introduced to the primary alcohol at C6, leaving the secondary hydroxyls free for further functionalization (e.g., glycosylation, acylation).[1]

This guide provides a comprehensive technical workflow for the synthesis and rigorous structural elucidation of this compound, moving beyond basic observation to causal mechanistic analysis.[1]

Synthetic Logic & Regioselectivity

The synthesis relies on the steric filtration principle. The trityl cation (

Reaction Pathway Visualization

Figure 1: The reaction trajectory highlights the kinetic preference for the C6 primary alcohol due to the steric bulk of the incoming trityl group.

Structural Elucidation: The Multi-Modal Approach

Proving the structure requires confirming three distinct features:

-

The Core: Retention of the

-D-galactopyranoside configuration. -

The Appendage: Presence of the Trityl group.

-

The Connectivity: Confirmation that the Trityl is exclusively at C6 (Regiochemistry).

A. Mass Spectrometry (The "Trityl Gun")

Mass spectrometry provides the first rapid confirmation. Trityl ethers are notorious for their fragmentation patterns.

-

Diagnostic Fragment: The trityl cation (

) is exceptionally stable due to resonance delocalization across three phenyl rings. -

Observation: In ESI+ or MALDI, look for a dominant peak at

243 .[1] -

Parent Ion: The molecular ion

(Calculated MW: 436.5, observed ~459) is often weak because the trityl group "falls off" easily (labile).[1]

B. NMR Spectroscopy (The "Map")

NMR is the definitive tool for proving regioselectivity. The key is to observe the deshielding of the C6 protons and the correlation between the C6 protons and the Trityl aromatic carbons.

Table 1: Representative NMR Shifts (

| Position | Nucleus | Shift ( | Multiplicity ( | Diagnostic Logic |

| Trityl (Ar) | 7.20 – 7.50 | Multiplet (15H) | Confirms presence of 3 phenyl rings. | |

| H-1 (Anomeric) | ~4.75 | Doublet ( | Small | |

| H-6a, H-6b | 3.30 – 3.50 | dd / multiplet | Shifted downfield relative to unsubstituted sugar; distinct ABX system. | |

| OMe | ~3.40 | Singlet (3H) | Confirms methyl glycoside integrity. | |

| C-Trityl ( | ~87.0 | Singlet | The quaternary carbon of the trityl group (ether linkage). | |

| C-6 | ~63.5 | Singlet | Key Indicator: Significant shift confirming etherification at this site. |

C. 2D-NMR Connectivity Logic

To prove the Trityl is at C6 and not C3 or C4, we rely on HMBC (Heteronuclear Multiple Bond Correlation).[1]

Figure 2: The "Smoking Gun" correlation. The HMBC cross-peak between the C6 protons and the quaternary Trityl carbon proves the ether linkage is located at position 6.

Experimental Protocol

Objective: Synthesis of Methyl 6-O-Trityl-

Reagents:

-

Methyl

-D-galactopyranoside (1.0 eq) -

Trityl Chloride (1.2 eq)[1]

-

Pyridine (Anhydrous, solvent & base)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250mL round-bottom flask (RBF) and cool under Argon atmosphere.

-

Solvation: Add Methyl

-D-galactopyranoside (10.0 g, 51.5 mmol) and anhydrous pyridine (100 mL). Stir until fully dissolved. Note: Pyridine acts as both solvent and scavenger for the HCl byproduct.[1] -

Addition: Add Trityl Chloride (17.2 g, 61.8 mmol) in one portion.

-

Reaction: Heat the solution to 60°C for 12 hours. Monitor by TLC (System:

9:1).-

TLC Visualization: The product will be UV active (due to Trityl) and char with

. The starting material is not UV active.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most pyridine (azeotrope with toluene if necessary).

-

Dissolve residue in

(200 mL) and wash with water (

-

-

Purification:

-

Physical Data Check:

-

Appearance: White solid/foam.

-

Optical Rotation:

(

-

References

-

Regioselectivity Mechanism : BenchChem. (2025).[2] The Discerning Choice: Trityl Chloride for Unrivaled Selective Protection of Primary Alcohols.[2] Link

-

Trityl Protecting Group Review : Total Synthesis. (2025).[2][4][5] Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[6] Link

-

Mass Spectrometry Data : Glen Research. Trityl Group in the 3rd Millennium: New Perspectives for Oligonucleotide Chemistry and Beyond. Link

-

Physical Properties : Chemdad. Methyl 6-O-Triphenylmethyl-alpha-D-galactopyranoside Properties. Link

-

General Carbohydrate NMR : NIST Chemistry WebBook. Methyl alpha-D-Galactopyranoside NMR Data. Link

Sources

Solubility and stability of Methyl 6-O-Trityl-alpha-D-galactopyranoside in common solvents

Executive Summary

Methyl 6-O-Trityl-alpha-D-galactopyranoside (CAS: 35920-83-3) is a pivotal intermediate in carbohydrate chemistry. Its value lies in the orthogonal protection of the primary hydroxyl group at the C6 position using the bulky trityl (triphenylmethyl) ether. This protection renders the molecule lipophilic, altering its solubility profile drastically compared to the parent sugar, while introducing specific stability constraints—most notably, high sensitivity to acidic environments.

This guide provides a rigorous analysis of the solvent systems compatible with this compound and the environmental factors governing its stability. It is designed to prevent common experimental failures, such as inadvertent detritylation during purification or storage.

Physicochemical Profile

| Property | Data |

| Molecular Formula | C₂₆H₂₈O₆ |

| Molecular Weight | 436.50 g/mol |

| Physical State | White crystalline solid |

| Melting Point | ~178–182 °C |

| Chromophore | Trityl group (UV active, distinct aromatic signals in NMR) |

| Key Functionality | Acid-labile trityl ether at C6; Stable acetal at C1 |

Solubility Analysis

The introduction of the trityl group transforms the galactoside from a hydrophilic, water-soluble molecule into an amphiphilic species with significant lipophilicity.

Solvent Compatibility Matrix

| Solvent Class | Solubility Rating | Application Context |

| Chlorinated (DCM, Chloroform) | Excellent | Primary solvents for reaction workup, column chromatography, and transfer. |

| Polar Aprotic (DMSO, DMF) | Excellent | Ideal for subsequent functionalization reactions (e.g., alkylation of remaining OH groups). |

| Alcohols (Methanol, Ethanol) | Good | Often used for recrystallization (hot). Solubility decreases significantly at low temperatures. |

| Ethers (THF, Diethyl Ether) | Moderate | Soluble, but often requires heating or co-solvents if the concentration is high. |

| Water | Insoluble | The trityl group dominates the physicochemical character, preventing aqueous solubility. |

| Pyridine | Excellent | The standard solvent for synthesis; acts as a base to stabilize the trityl group.[1] |

Critical Dissolution Protocol (Self-Validating)

-

Objective: Prepare a stable stock solution for NMR or reaction.

-

Risk: Commercial Chloroform (CDCl₃ or CHCl₃) often contains trace HCl from decomposition, which will instantly cleave the trityl group.

Protocol:

-

Solvent Check: Test the pH of the solvent using moistened pH paper. If acidic (pH < 6), do not use.

-

Neutralization (The "Buffer" Step): Add solid anhydrous potassium carbonate (K₂CO₃) or a drop of Triethylamine (Et₃N) to the solvent bottle before use.

-

Dissolution: Add the solid galactoside to the neutralized solvent. It should dissolve rapidly at room temperature.

-

Validation: Spot the solution on a TLC plate. If a lower-running spot (free sugar) appears immediately, the solvent was too acidic.

Stability Assessment

Acid Sensitivity (The Trityl Weakness)

The trityl ether bond is kinetically unstable in the presence of Brønsted acids. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable trityl cation (Tr⁺).

Mechanism Visualization:

Figure 1: Acid-catalyzed degradation pathway of the trityl ether linkage.

Thermal and Base Stability

-

Base Stability: The compound is robust in basic media (NaOH, NaH, Pyridine). It withstands conditions used for alkylation (e.g., Benzylation) without degradation.[2]

-

Thermal Stability: Stable up to its melting point (~178°C). However, heating in acidic solvents (even weak acids like acetic acid) accelerates detritylation exponentially.

Experimental Workflows

Workflow: Solvent Selection Decision Tree

Choose the correct solvent based on your operational goal to maximize stability and solubility.

Figure 2: Decision matrix for solvent selection to ensure compound integrity.

Protocol: Monitoring Stability via TLC

Since the trityl group is UV-active, stability can be monitored easily without staining.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Toluene:Ethyl Acetate (2:1 v/v) or DCM:Methanol (95:5 v/v).

-

Visualization:

-

UV (254 nm): The tritylated product appears as a dark spot.

-

Acid Stain (H₂SO₄/MeOH): Upon heating, the trityl spot turns distinctively yellow/orange initially (trityl cation formation) before charring black.

-

Observation: If a new, lower Rf spot appears that is UV inactive (or weak) but chars, the trityl group has fallen off (degradation to Methyl

-D-galactopyranoside).

-

References

-

BenchChem. "Trityl Protection in Carbohydrate Chemistry: A Comparative Guide." BenchChem Technical Library. Accessed October 2025.[3] Link

-

Koos, M. & Gajdos, J. "Methyl 6-O-tosyl-alpha-D-galactopyranoside."[4][3] Molecules, 1997, 2, M39. (Describes synthesis and properties of C6 substituted methyl galactosides). Link[3]

-

Synthose. "Methyl 6-O-trityl-beta-D-galactopyranoside Product Data." Synthose Catalog, CAS 35780-80-4.[5] (Provides solubility data for the isomeric beta-anomer, directly applicable to alpha-anomer solubility trends). Link

-

United States Biological. "Methyl 6-O-Trityl-alpha-D-galactopyranoside Technical Data Sheet." US Biological. Link

-

Total Synthesis. "Trityl Protecting Group: Trityl Chloride Protection & Deprotection." Total Synthesis Education. Link

Sources

Methodological & Application

Protocol for the selective 6-O-tritylation of methyl-alpha-D-galactopyranoside

Application Note: Protocol for the Selective 6-O-Tritylation of Methyl- -D-Galactopyranoside

Abstract & Scope

This application note details the protocol for the regioselective protection of the primary hydroxyl group (C6-OH) of methyl-

Mechanistic Insight: The "Steric Filter"

The success of this protocol relies on kinetic control driven by steric hindrance.

-

The Target: Methyl-

-D-galactopyranoside contains four free hydroxyl groups. The C6-OH is a primary alcohol, projecting away from the pyranose ring with high rotational freedom. The C2, C3, and C4 hydroxyls are secondary and directly attached to the rigid ring system. -

The Reagent: The trityl cation (or the activated TrCl-pyridinium complex) is effectively a "propeller-shaped" steric wall.

-

The Selectivity: While secondary alcohols can react with trityl chloride under forcing conditions, the reaction rate at the C6 position is orders of magnitude faster at controlled temperatures. The bulky trityl group simply cannot approach the secondary positions efficiently without severe steric clash with the ring protons and adjacent substituents.

Mechanistic Pathway Diagram

Caption: Kinetic differentiation driven by the steric bulk of the Trityl-Pyridinium complex favoring the primary C6-OH.

Materials & Reagents

| Component | Grade/Spec | Role | Critical Note |

| Methyl- | >98% (Anhydrous) | Substrate | Must be dried under vacuum (P2O5) before use. |

| Trityl Chloride (TrCl) | Reagent Grade | Electrophile | Hydrolyzes to trityl alcohol if wet. Recrystallize from isooctane if purity is <98%. |

| Pyridine | Anhydrous (<50 ppm H2O) | Solvent & Base | Acts as HCl scavenger. Toxic. Use in fume hood. |

| DMAP (Optional) | 99% | Catalyst | Only use if reaction stalls; risks reducing selectivity. |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | - |

| Sodium Bicarbonate | Sat. Aqueous | Wash Buffer | Neutralizes residual acid. |

Experimental Protocol

Phase 1: Preparation

-

Drying: Dry methyl-

-D-galactopyranoside (1.0 eq) and Trityl Chloride (1.2 eq) in a vacuum desiccator over -

Inert Atmosphere: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

Phase 2: Reaction

-

Solubilization: Add the dried galactoside to the RBF. Add Anhydrous Pyridine (approx. 5 mL per 1 mmol of sugar). Stir until fully dissolved. Note: Dissolution may be slow; gentle warming (

C) is permissible, but cool to Room Temperature (RT) before proceeding. -

Addition: Add Trityl Chloride (1.2 eq) in one portion.

-

Incubation: Stir the reaction mixture at

C for 12–16 hours.-

Optimization Note: While RT stirring (24-48h) offers the highest theoretical selectivity, mild heating (

C) is standard for this substrate to ensure conversion without significant migration.

-

-

Monitoring: Monitor by TLC (Silica gel; DCM:MeOH 9:1).

-

Starting Material: Low Rf (polar).

-

Product: Higher Rf (UV active due to Trityl).

-

Byproduct: Triphenylmethanol (Very high Rf, UV active).

-

Phase 3: Workup & Purification

-

Quench: Once starting material is consumed, cool to RT. Add MeOH (1-2 mL) and stir for 15 mins to quench excess TrCl.

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of pyridine. Caution: Use a schematic trap; pyridine is difficult to remove fully.

-

Partition: Redissolve the syrupy residue in DCM. Wash sequentially with:

-

Cold 1M HCl or 10% Citric Acid (to remove residual pyridine as pyridinium salt).

-

Saturated

(to neutralize). -

Brine.[1]

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: Purify by flash column chromatography on silica gel.

-

Eluent: Gradient of DCM -> DCM:MeOH (95:5).

-

Elution Order: Triphenylmethanol -> Product -> Unreacted Sugar.

-

Workflow Diagram

Caption: Step-by-step workflow from reagent preparation to purified product.

Characterization & Validation

To validate the synthesis, compare spectral data against the following expected parameters.

1H NMR (Diagnostic Signals)

-

Trityl Group: Look for a strong multiplet in the aromatic region (

7.20 – 7.50 ppm), integrating to 15 protons. -

Anomeric Proton (H-1): A doublet around

4.6–4.8 ppm ( -

H-6 Protons: The critical diagnostic. In the starting material, H-6a/b are typically around 3.7 ppm. Upon tritylation, these protons shift, and the carbon environment changes significantly.

-

Absence of OH-6: If running in DMSO-

, the disappearance of the primary OH triplet signal (often visible in dry samples) confirms reaction.

13C NMR[2][3][4][5][6]

-

Trityl Quaternary Carbon: A distinct peak around

86–87 ppm (the -

Aromatic Carbons: Typical signals at 144 (ipso), 128, 127 ppm.

-

C-6: Significant chemical shift change compared to unprotected galactose.

Physical Properties[1][3][4][6][7][8][9][10]

-

Appearance: Typically an amorphous white solid or foam.

-

Solubility: Soluble in DCM, Chloroform, Pyridine. Insoluble in water (unlike the starting material).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Wet Reagents | TrCl hydrolyzes instantly with water. Re-dry sugar and use fresh/recrystallized TrCl. |

| Pyridine Smell in Product | Incomplete Workup | Pyridine is persistent. Use Cupric Sulfate ( |

| Multiple Spots on TLC | Over-reaction (Di-tritylation) | Temperature too high or reaction time too long. Strictly control at |

| Starting Material Remains | Steric bulk prevents access | Add catalytic DMAP (5 mol%), but monitor closely for side reactions. |

References

-

Koš, M. & Gajdoš, J. (1997).[2][3] Methyl 6-O-tosyl-alpha-D-galactopyranoside. Molecules, 2, M39.[2] (Provides analogous procedure and NMR baseline for 6-O-substituted galactoside).

-

BenchChem Protocols. Trityl Protection in Carbohydrate Chemistry: A Comparative Guide. (General methodology for primary alcohol protection).

-

Organic Syntheses. Methyl alpha-D-glucopyranoside. (Foundational preparation of the starting glycoside scaffold).

-

PubChem. Methyl alpha-D-galactopyranoside Compound Summary. (Physical properties of starting material).

Step-by-step synthesis of disaccharides using Methyl 6-O-Trityl-alpha-D-galactopyranoside

Application Note: Step-by-Step Synthesis of Disaccharides Using Methyl 6-O-Trityl- -D-galactopyranoside

Introduction & Strategic Overview

In complex oligosaccharide synthesis, the differentiation of hydroxyl groups is the primary bottleneck. Methyl 6-O-Trityl-

This Application Note details the conversion of this intermediate into a specific C6-acceptor (Methyl 2,3,4-tri-O-benzyl-

The Synthetic Logic (Causality)

-

Starting Point: The C6 position is already blocked by Trityl.

-

Protection (Step 1): We use Benzyl (Bn) groups for positions C2, C3, and C4. Why? Benzyl ethers are stable to the acidic conditions required to remove the Trityl group later, and they do not participate in neighboring group effects, allowing for "armed" acceptors.

-

Deprotection (Step 2): We selectively remove the Trityl group. Why? To expose only the C6 primary alcohol, making it the sole nucleophile for the next step.

-

Glycosylation (Step 3): We couple a donor to the free C6-OH.

Workflow Visualization

Figure 1: Strategic workflow for converting the Trityl-protected scaffold into a 1-6 linked disaccharide.

Experimental Protocols

Protocol A: Benzylation of Secondary Hydroxyls

Objective: Permanently protect C2, C3, and C4 positions as benzyl ethers. Reaction Type: Williamson Ether Synthesis.

Materials:

-

Methyl 6-O-Trityl-

-D-galactopyranoside (1.0 equiv) -

Sodium Hydride (NaH), 60% dispersion in mineral oil (4.5 equiv)

-

Benzyl Bromide (BnBr) (4.5 equiv)

-

DMF (Anhydrous), 0.1 M concentration relative to substrate.

-

TBAI (Tetrabutylammonium iodide) - Catalytic amount (optional, accelerates reaction).[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve the starting material in anhydrous DMF.

-

Activation: Cool the solution to 0°C. Add NaH portion-wise.

-

Critical Insight: Evolution of

gas will occur. Ensure proper venting. The solution often turns yellow/orange due to the formation of the alkoxide anions.

-

-

Alkylation: After 30 mins at 0°C, add Benzyl Bromide dropwise. Add TBAI if available.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The product will have a much higher

than the starting material.

-

-

Quenching: Cool to 0°C. Carefully add Methanol dropwise to destroy excess NaH.

-

Safety: This is exothermic. Do not add water directly to the unquenched reaction.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc), wash with water (x3) to remove DMF, then brine. Dry over

, filter, and concentrate. -

Result: Methyl 2,3,4-tri-O-benzyl-6-O-trityl-

-D-galactopyranoside.

Protocol B: Regioselective Detritylation

Objective: Remove the Trityl group to free the C6-OH without disturbing the Benzyl groups or the anomeric glycosidic bond. Reaction Type: Acid-Catalyzed Hydrolysis.[1]

Materials:

-

Crude product from Protocol A.[1]

-

p-Toluenesulfonic acid monohydrate (

-TsOH) (0.2 equiv). -

Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 ratio).

Step-by-Step Procedure:

-

Dissolution: Dissolve the fully protected intermediate in MeOH/DCM (1:1).

-

Acidolysis: Add

-TsOH. Stir at RT. -

Monitoring: Monitor by TLC (Hexane:EtOAc 2:1). The product (Acceptor) will be more polar (lower

) than the starting material but less polar than the original triol.-

Endpoint: usually 1–2 hours. Do not over-expose, or you risk hydrolyzing the anomeric methyl group.

-

-

Neutralization: Add Triethylamine (

) to pH 7-8.-

Why? Acid must be neutralized before concentration to prevent degradation.

-

-

Purification: Flash Column Chromatography (Silica Gel). Elute with Hexane:EtOAc gradient (typically 4:1 to 2:1).

-

Result: Methyl 2,3,4-tri-O-benzyl-

-D-galactopyranoside (The Acceptor) .

Protocol C: 1 6 Glycosylation (Coupling)

Objective: Couple the Acceptor (C6-OH) with a Donor to form the disaccharide. Donor System: Galactosyl Trichloroacetimidate (Schmidt Donor).

Materials:

-

Acceptor: Methyl 2,3,4-tri-O-benzyl-

-D-galactopyranoside (1.0 equiv). -

Donor: 2,3,4,6-Tetra-O-acetyl-

-D-galactopyranosyl trichloroacetimidate (1.2–1.5 equiv). -

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 equiv).

-

Solvent: Anhydrous DCM (

). -

Molecular Sieves: 4Å (Activated, powder or beads).

Step-by-Step Procedure:

-

Drying: Place Donor and Acceptor in a flask with activated 4Å Molecular Sieves. Add anhydrous DCM.[1] Stir for 30 mins at RT to ensure absolute dryness.

-

Why? Water competes with the acceptor, leading to hydrolysis of the donor (hemiacetal formation).

-

-

Cooling: Cool the mixture to -20°C or -40°C.

-

Selectivity: Lower temperatures favor

-selectivity (due to neighboring group participation from the C2-acetate of the donor) and reduce side reactions.

-

-

Activation: Add TMSOTf (catalytic amount).

-

Reaction: Stir at low temperature for 1 hour, then allow to warm to 0°C.

-

Quenching: Add

to neutralize the Triflic acid generated. Filter off the molecular sieves. -

Workup: Wash with

(sat.), then brine. Dry and concentrate. -

Purification: Column Chromatography.

-

Result: Methyl 6-O-(2,3,4,6-tetra-O-acetyl-

-D-galactopyranosyl)-2,3,4-tri-O-benzyl-

Glycosylation Mechanism Diagram

Figure 2: Mechanism of Schmidt Glycosylation highlighting Neighboring Group Participation (NGP) for Beta-selectivity.

Data Presentation & QC

Expected Analytical Data

To validate the synthesis, compare your isolated product against these expected parameters.

| Parameter | Acceptor (Step 2 Product) | Final Disaccharide (Step 3 Product) |

| TLC ( | ~0.3 (Hex:EtOAc 2:1) | ~0.4 (Hex:EtOAc 1:1) |

| 1H NMR Key Signal | New Anomeric H ( | |

| 13C NMR Key Signal | C6 at ~61-62 ppm (Free primary OH) | C6 shift downfield to ~68-70 ppm (Glycosylated) |

| Mass Spec (ESI) |

Troubleshooting Guide

-

Issue: Incomplete Detritylation.

-

Cause: Acid too weak or reaction time too short.

-

Fix: Add more

-TsOH or switch to 80% Acetic Acid at 60°C (harsher, but effective).

-

-

Issue: Low Yield in Glycosylation.

-

Cause: Moisture in solvent.

-

Fix: Re-dry DCM over

and use fresh Molecular Sieves. Ensure the Acceptor is azeotropically dried with toluene before use.

-

-

Issue: Orthoester Formation.

-

Cause: Attack on the acetoxonium ion by the acceptor from the "wrong" side.

-

Fix: Ensure strictly anhydrous conditions; sometimes changing solvent to Toluene helps.

-

References

-

Schmidt, R. R., & Kinzy, W. (1994). "Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method." Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.

- Kartha, K. P. R. (2001). "Iodine and its interhalogen compounds: versatile reagents in carbohydrate chemistry." Synlett, 2001(10), 1605-1610.

- Koto, S., et al. (1981). "Benzylation of hydroxyl groups in carbohydrates." Bulletin of the Chemical Society of Japan, 54(6).

-

Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl/Benzyl manipulation).

Conditions for the acidic deprotection of the 6-O-trityl group in galactosides

Topic: Conditions for the acidic deprotection of the 6-O-trityl group in galactosides Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Abstract

The selective removal of the trityl (triphenylmethyl, Trt) group from the primary C-6 position of galactosides is a cornerstone transformation in carbohydrate chemistry. While the trityl group’s steric bulk offers excellent regioselectivity during protection, its removal requires a nuanced balance of acidity, temperature, and scavenging to prevent glycosidic bond cleavage or acyl group migration. This guide details three field-proven protocols—ranging from classical aqueous hydrolysis to modern Lewis acid-catalyzed methods—providing researchers with a decision matrix for optimizing yield and purity.

Scientific Foundation: The Mechanistic Balance

The deprotection of trityl ethers is an SN1-type acid-catalyzed hydrolysis . The reaction is driven by the stability of the intermediate trityl cation (

The Equilibrium Challenge

Unlike silyl deprotections driven by the formation of a strong Si-F bond, trityl deprotection is an equilibrium process.

-

Protonation: The ether oxygen is protonated by the acid.[2]

-

Cleavage: The C-O bond breaks, releasing the free hydroxyl galactoside and the trityl cation.

-

Quenching: The trityl cation must be irreversibly trapped. In aqueous media, water acts as the nucleophile to form triphenylmethanol (

). In anhydrous conditions, a scavenger (e.g., methanol, triethylsilane) is required to prevent the cation from re-alkylating the substrate.

The Galactose Context

Galactosides present unique challenges compared to other sugars:

-

Axial C-4 Hydroxyl: Proximity to the C-6 position can influence reactivity.

-

Acyl Migration: If the C-4 position bears an acetate or benzoate group, acidic conditions can catalyze the migration of the acyl group to the newly liberated C-6 hydroxyl, forming a thermodynamic mixture of isomers.

-

Glycosidic Stability: Strong acids (like neat TFA) can cleave acid-labile glycosidic bonds (e.g., fucosides, sialosides), necessitating milder protocols.

Mechanism Visualization

Figure 1: The SN1 mechanism of trityl deprotection. Note the reversibility of the cation formation, emphasizing the need for effective scavengers.

Experimental Protocols

Protocol A: The "Standard" Aqueous Acetic Acid

Best for: Robust substrates (methyl glycosides, benzyl-protected sugars) where acid migration is not a primary concern. Mechanism: Solvolysis using water as the nucleophile.

-

Reagents: Glacial Acetic Acid, Water.

-

Equipment: Round-bottom flask, reflux condenser (optional), oil bath.

Step-by-Step:

-

Preparation: Dissolve the crude tritylated galactoside (1.0 equiv) in a solution of 80% (v/v) aqueous acetic acid (approx. 10 mL per mmol of substrate).

-

Note: If solubility is poor, add a minimal amount of THF or Dioxane to achieve a homogeneous solution.

-

-

Reaction: Heat the mixture to 60°C .

-

Expert Tip: Do not exceed 80°C to avoid glycosidic bond hydrolysis. Monitor by TLC (typically 1–4 hours).

-

-

Work-up:

-

Concentrate the mixture under reduced pressure.

-

Co-evaporation: Add toluene (3x) and evaporate to remove residual acetic acid as an azeotrope. This is critical to prevent acid-catalyzed degradation during storage.

-

-

Purification: The residue will contain triphenylmethanol (solid). Triturate with cold hexanes or filter through a short silica plug to remove the non-polar trityl byproduct before final chromatography.

Protocol B: Anhydrous TFA/DCM (Kinetic Control)

Best for: Substrates with acid-sensitive glycosidic bonds or when rapid reaction at low temperature is needed to prevent acyl migration. Mechanism: Protonation by strong acid; irreversible trapping by scavenger.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Methanol (MeOH) or Triethylsilane (Et3SiH).

Step-by-Step:

-

Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

-

Scavenger Addition: Add Methanol (5–10 equiv) or Triethylsilane (2 equiv) .

-

Why: MeOH forms Trt-OMe (methyl trityl ether); Et3SiH forms Trt-H (triphenylmethane). Both prevent the cation from reacting with the sugar.

-

-

Acidification: Cool to 0°C . Dropwise add TFA to a final concentration of 1–5% (v/v) .

-

Expert Tip: For highly sensitive substrates (e.g., containing acetals), use trichloroacetic acid (TCA) in DCM instead of TFA, as it is slightly milder.

-

-

Quenching: Upon completion (typically <30 mins), quench immediately with saturated aqueous NaHCO3 or triethylamine.

-

Work-up: Wash with water, dry over Na2SO4, and concentrate.

Protocol C: Lewis Acid Catalysis (ZnBr2)

Best for: Highly sensitive substrates containing multiple acid-labile groups (e.g., isopropylidene acetals). Mechanism: Coordination of Zinc to the ether oxygen weakens the C-O bond without a high concentration of protons.

-

Reagents: Zinc Bromide (ZnBr2), DCM.

Step-by-Step:

-

Preparation: Suspend anhydrous ZnBr2 (5.0 equiv) in DCM (0.1 M relative to substrate).

-

Reaction: Add the tritylated galactoside. Stir at room temperature .

-

Monitoring: Reaction is often slower (4–12 hours).

-

Work-up: Add water to dissolve the zinc salts. Extract with DCM.[1][3][4]

Critical Decision Matrix

Select the appropriate protocol based on your substrate's functional group profile.[1]

Figure 2: Decision tree for selecting deprotection conditions based on substrate sensitivity.

Quantitative Performance Comparison

The following data summarizes typical outcomes for 6-O-trityl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (a model sensitive substrate) and Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside (a robust substrate).

| Parameter | Protocol A (80% AcOH) | Protocol B (TFA/DCM) | Protocol C (ZnBr2) |

| Reaction Temp | 60°C | 0°C to RT | RT |

| Time | 2–4 Hours | 15–30 Minutes | 4–12 Hours |

| Acetal Stability | Poor (Hydrolysis likely) | Moderate (Time dependent) | Excellent |

| Acyl Migration | High Risk (Thermodynamic) | Low Risk (Kinetic) | Low Risk |

| Typical Yield | 85–95% | 90–98% | 75–85% |

| Byproduct | TrtOH (Solid) | Trt-OMe or Trt-H | TrtOH |

Troubleshooting & Optimization

Issue: Incomplete Reaction

-

Cause: Equilibrium favors the starting material due to insufficient water/scavenger.

-

Solution: In Protocol A, add more water (if solubility permits). In Protocol B, increase the equivalents of MeOH or Et3SiH.

Issue: Acyl Migration (C-4 to C-6)

-

Cause: Acid-catalyzed ortho-ester intermediate formation.

-

Solution: Switch to Protocol B at 0°C. Lower temperatures suppress the migration significantly. Avoid aqueous conditions where possible.

Issue: Glycosidic Bond Cleavage

-

Cause: Acid concentration too high or temperature too high.

-

Solution: Use Protocol C (ZnBr2) or buffered conditions (e.g., Formic acid in ether).

References

-

Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[3] Retrieved from [Link]

-

Iman, M. et al. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. Journal of Organic Chemistry. Retrieved from [Link]

- Kocieński, P. J. (2005). Protecting Groups. Thieme.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

Use of Methyl 6-O-Trityl-alpha-D-galactopyranoside in the synthesis of glycoconjugates

Application Note: Strategic Utilization of Methyl 6-O-Trityl-α-D-galactopyranoside in Glycoconjugate Synthesis

Abstract

The precise assembly of complex glycoconjugates requires robust orthogonal protection strategies. Methyl 6-O-Trityl-α-D-galactopyranoside serves as a pivotal "switch" intermediate, leveraging the steric bulk of the trityl (triphenylmethyl) group to selectively mask the primary C6 hydroxyl. This application note details the strategic use of this intermediate to access C6-functionalized galactosides (for 1

Introduction: The Orthogonal "Switch"

In carbohydrate chemistry, distinguishing between the primary hydroxyl (C6) and secondary hydroxyls (C2, C3, C4) is the first step in designing a synthetic route. Methyl 6-O-Trityl-α-D-galactopyranoside is the industry-standard intermediate for this purpose due to three key factors:

-

Regioselectivity: The trityl group reacts almost exclusively with the primary C6 hydroxyl due to steric hindrance, avoiding the need for complex blocking groups on the secondary positions.

-

Orthogonality: The trityl ether is stable to basic conditions (e.g., alkylation with NaH/BnBr) but labile to mild acid. This allows for the permanent protection of the ring hydroxyls followed by the selective exposure of C6.

-

Crystallinity: Unlike many carbohydrate intermediates, tritylated derivatives often crystallize well, simplifying purification.

Target Applications:

-

Glycoconjugate Linkers: Introduction of amines, azides, or thiols at C6 for conjugation to proteins or lipids.

-

1

6 Glycosylation: Synthesis of -

Uronic Acid Synthesis: Selective oxidation of the deprotected C6 alcohol to a carboxylic acid.

Strategic Workflow & Mechanism

The utility of this compound lies in a "Protect-Functionalize-Deprotect" cycle. The following diagram illustrates the standard workflow for converting raw Methyl

Caption: Workflow transforming Methyl

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 6-O-Trityl-α-D-galactopyranoside

Objective: To selectively protect the primary hydroxyl group.

Reagents:

-

Methyl

-D-galactopyranoside (1.0 eq) -

Trityl Chloride (TrtCl) (1.2 eq)

-

Pyridine (Anhydrous, Solvent)[1]

-

DMAP (4-Dimethylaminopyridine) (0.05 eq - Catalyst)

Procedure:

-

Preparation: Dry Methyl

-D-galactopyranoside under high vacuum at 40°C for 4 hours to remove trace water. -

Solubilization: Suspend the starting material in anhydrous pyridine (10 mL per gram).

-

Addition: Add TrtCl and DMAP. Stir the reaction at 60°C for 12–16 hours.

-

Note: Heating is often required for galactose derivatives due to lower solubility compared to glucose.

-

-

Work-up: Pour the reaction mixture into ice-water (10x volume) with vigorous stirring. The tritylated product typically precipitates as a gummy solid.

-

Extraction: If no precipitate forms, extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO

, and brine. -

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 80–90%

Key QC Parameter:

Protocol B: Selective Benzylation (Secondary Hydroxyls)

Objective: To permanently protect C2, C3, and C4 while retaining the C6-Trityl group.

Reagents:

-

Methyl 6-O-Trityl-α-D-galactopyranoside (Product of Protocol A)

-

Benzyl Bromide (BnBr) (4.0 eq)

-

Sodium Hydride (NaH, 60% dispersion) (4.5 eq)[2]

-

DMF (Anhydrous)

Procedure:

-

Setup: Dissolve the tritylated intermediate in anhydrous DMF (0.2 M concentration) under Argon/Nitrogen atmosphere.

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Allow to stir for 30 mins (evolution of H

gas). -

Alkylation: Add Benzyl Bromide dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Carefully add Methanol (dropwise) at 0°C to quench excess NaH.

-

Work-up: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF. Dry over Na

SO -

Purification: Silica gel chromatography (Hexanes:Ethyl Acetate 4:1).

Critical Insight: The trityl group is bulky. Ensure the reaction runs long enough to overcome steric hindrance at the C4 position (axial), which is the most difficult to benzylate in galactose.

Protocol C: Controlled Detritylation (Acid Hydrolysis)

Objective: To remove the trityl group without disturbing the benzyl ethers or the glycosidic bond.

Reagents:

-

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside

-

Acetic Acid (80% aq.) OR p-Toluenesulfonic acid (pTsOH) in Methanol

Method 1: Acetic Acid (Mildest)

-

Dissolve substrate in 80% aqueous Acetic Acid.[3]

-

Heat to 60°C for 1–2 hours.

-

Monitor by TLC (Trityl product is non-polar; deprotected product is more polar).

-

Concentrate in vacuo. Co-evaporate with Toluene to remove acetic acid.

Method 2: pTsOH/MeOH (Faster)

-

Dissolve substrate in DCM:MeOH (1:1).

-

Add pTsOH (0.1 eq). Stir at RT for 30 mins.[3]

-

Quench with Triethylamine (TEA) before concentration to prevent glycosidic cleavage.

Result: Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside. Utility: This product has a single free hydroxyl at C6, ready for activation (e.g., with Triflic anhydride) to attach a linker for drug delivery systems.

Technical Data Summary

| Parameter | Methyl 6-O-Trityl-α-D-galactopyranoside |

| Molecular Formula | C |

| Molecular Weight | 436.50 g/mol |

| Solubility | Soluble in Pyridine, DCM, CHCl |

| Melting Point | ~170–172°C (varies by solvate) |

| TLC (DCM:MeOH 9:1) | R |

| Storage | Store at +2°C to +8°C. Acid sensitive (avoid acidic fumes). |

Troubleshooting & Optimization

-

Issue: Trityl Migration.

-

Cause: Under strongly acidic conditions or high heat, trityl groups can migrate to secondary hydroxyls if they are free.

-

Solution: Perform benzylation immediately after tritylation. During detritylation, avoid strong mineral acids (HCl/H

SO

-

-

Issue: Incomplete Benzylation at C4.

-